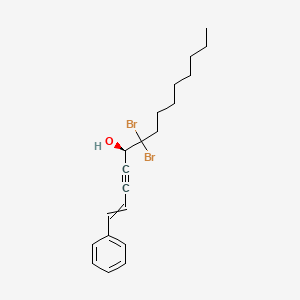
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetradecene backbone, and two bromine atoms
Preparation Methods
One common method involves the use of N-bromosuccinimide (NBS) in an aqueous acetone solution to achieve the bromination of the precursor compound . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.
Chemical Reactions Analysis
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms and the formation of a less substituted alkene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol involves its interaction with specific molecular targets. The bromine atoms and the phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
(5R)-6,6-Dibromo-1-phenyltetradec-1-en-3-yn-5-ol can be compared with other brominated organic compounds, such as:
5R-bromoisocembrol: This compound also contains bromine atoms and a complex organic structure, but differs in its backbone and functional groups.
Phenoxymethylpenicillin: While structurally different, this compound shares the presence of bromine atoms and potential biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
819850-98-1 |
|---|---|
Molecular Formula |
C20H26Br2O |
Molecular Weight |
442.2 g/mol |
IUPAC Name |
(5R)-6,6-dibromo-1-phenyltetradec-1-en-3-yn-5-ol |
InChI |
InChI=1S/C20H26Br2O/c1-2-3-4-5-6-12-17-20(21,22)19(23)16-11-10-15-18-13-8-7-9-14-18/h7-10,13-15,19,23H,2-6,12,17H2,1H3/t19-/m1/s1 |
InChI Key |
NXSRCIDTWWTROM-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCC([C@@H](C#CC=CC1=CC=CC=C1)O)(Br)Br |
Canonical SMILES |
CCCCCCCCC(C(C#CC=CC1=CC=CC=C1)O)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



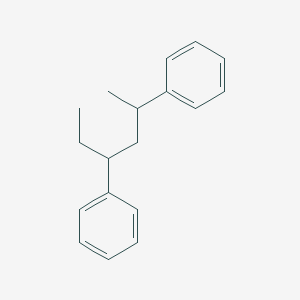
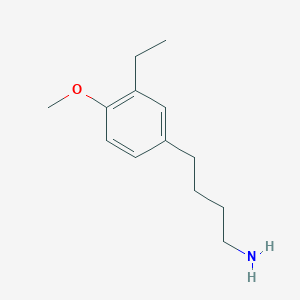
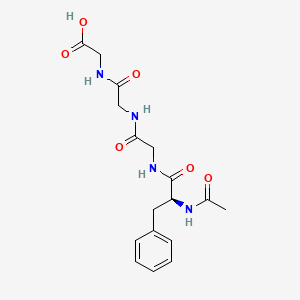

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
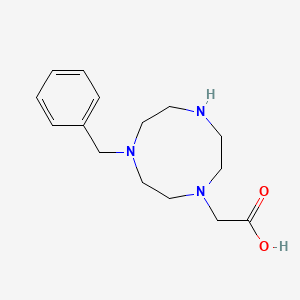
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
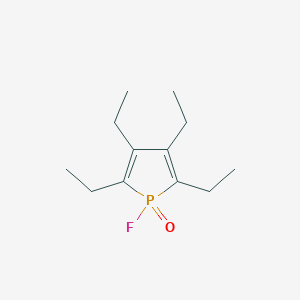
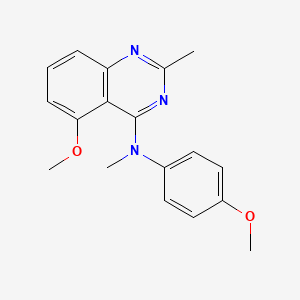
![2-Amino-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14212531.png)

